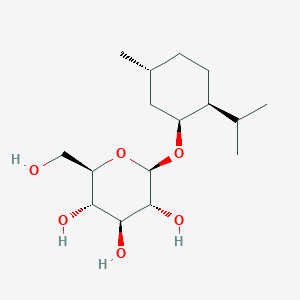

(+)-neomenthyl beta-D-glucoside

Beschreibung

(+)-Neomenthyl beta-D-glucoside is a glycoside compound characterized by a beta-D-glucose moiety linked to a neomenthyl group. The neomenthyl group, derived from menthol, is a bicyclic monoterpene alcohol known for its minty aroma and lipophilic properties . The beta-glycosidic bond in this compound confers stability against enzymatic hydrolysis compared to alpha-linked glycosides, which are more susceptible to digestive enzymes like alpha-glucosidases .

Eigenschaften

Molekularformel |

C16H30O6 |

|---|---|

Molekulargewicht |

318.41 g/mol |

IUPAC-Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxane-3,4,5-triol |

InChI |

InChI=1S/C16H30O6/c1-8(2)10-5-4-9(3)6-11(10)21-16-15(20)14(19)13(18)12(7-17)22-16/h8-20H,4-7H2,1-3H3/t9-,10+,11+,12-,13-,14+,15-,16-/m1/s1 |

InChI-Schlüssel |

GZSDZJZIZBGBON-YRDUFCKGSA-N |

SMILES |

CC1CCC(C(C1)OC2C(C(C(C(O2)CO)O)O)O)C(C)C |

Isomerische SMILES |

C[C@@H]1CC[C@H]([C@H](C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(C)C |

Kanonische SMILES |

CC1CCC(C(C1)OC2C(C(C(C(O2)CO)O)O)O)C(C)C |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Biochemical Pathways and Metabolism

Research has shown that (+)-neomenthyl beta-D-glucoside plays a significant role in the metabolism of monoterpenes in plants, particularly peppermint (Mentha piperita). Studies indicate that this glucoside is synthesized from menthone and subsequently metabolized into various products within the plant's rhizomes. This metabolic pathway is crucial for understanding how plants produce and utilize secondary metabolites for defense and flavor .

Case Study: Metabolism in Peppermint

- Objective : To analyze the metabolism of (+)-neomenthyl beta-D-glucoside in peppermint rhizomes.

- Findings : The glucoside undergoes hydrolysis and is transformed into several ether-soluble, methanol-soluble, and water-soluble products. These transformations are essential for the plant's adaptation and survival .

Pharmacological Applications

The pharmacological potential of (+)-neomenthyl beta-D-glucoside has been investigated due to its bioactive properties. It is believed to possess various health benefits, including anti-inflammatory and antioxidant effects.

Case Study: Antioxidant Properties

- Objective : To evaluate the antioxidant capacity of (+)-neomenthyl beta-D-glucoside.

- Findings : Preliminary studies suggest that this compound exhibits significant antioxidant activity, which may contribute to its protective effects against oxidative stress in biological systems .

Agricultural Uses

(+)-Neomenthyl beta-D-glucoside has potential applications in agriculture as a natural pesticide or growth enhancer. Its role as a metabolite in plants suggests it may influence growth patterns or resistance to pests.

Case Study: Plant Growth Regulation

- Objective : To assess the impact of (+)-neomenthyl beta-D-glucoside on plant growth.

- Findings : Experiments indicate that the presence of this glucoside can enhance growth rates and improve resistance to certain pathogens, making it a candidate for organic farming practices .

Flavoring and Fragrance Industry

Due to its menthol-like characteristics, (+)-neomenthyl beta-D-glucoside is also explored for its applications in flavoring and fragrance formulations. Its pleasant aroma makes it suitable for use in food products and cosmetics.

Case Study: Flavor Profile Analysis

- Objective : To analyze the flavor profile of products containing (+)-neomenthyl beta-D-glucoside.

- Findings : The compound contributes to a refreshing minty flavor that enhances the overall sensory experience of food products .

Data Summary

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Beta-D-Glucosides

2.1. Structural and Chemical Properties

The table below compares (+)-neomenthyl beta-D-glucoside with key analogs:

*Note: (+)-Neomenthyl beta-D-glucoside’s properties are inferred from structural analogs like neomenthyl acetate and Aurantio-obtusin beta-D-glucoside .

- Lipophilicity: The neomenthyl group imparts higher lipophilicity compared to Aurantio-obtusin’s anthraquinone or methylglucoside’s methyl group. This may enhance membrane permeability but reduce water solubility .

- Enzymatic Stability : Beta-linked glucosides (e.g., Aurantio-obtusin beta-D-glucoside) resist hydrolysis by human alpha-glucosidases, unlike alpha-methylglucoside .

2.4. Pharmacokinetic Considerations

- Absorption : Lipophilic neomenthyl derivatives may exhibit better intestinal absorption than polar glucosides like alpha-methylglucoside .

- Enzymatic Degradation : Beta-glucosidases (e.g., N-acetyl-beta-D-glucosaminidase) in serum or tissues may slowly hydrolyze (+)-neomenthyl beta-D-glucoside, releasing glucose and neomenthol .

Vorbereitungsmethoden

Metabolic Context and Precursor Pathways

(+)-Neomenthyl beta-D-glucoside is synthesized in the leaves of flowering peppermint as part of a broader monoterpene metabolic network. The biosynthetic pathway originates with the cyclization of geranyl diphosphate to (-)-limonene, which undergoes successive oxidations to form (-)-menthone. In peppermint oil glands, (-)-menthone is reduced stereospecifically to two epimeric alcohols: (-)-menthol and (+)-neomenthol. While a portion of (-)-menthol is acetylated to menthyl acetate, the majority of (+)-neomenthol is converted to its beta-D-glucoside derivative via glucosylation.

Key enzymatic steps include:

-

Reduction of (-)-menthone : NADPH-dependent menthone reductases catalyze the stereoselective reduction of (-)-menthone to (-)-menthol (via menthone:menthol reductase, MMR) and (+)-neomenthol (via menthone:neomenthol reductase, MNR).

-

Glucosylation of (+)-neomenthol : A UDP-glucose-dependent glucosyltransferase mediates the conjugation of (+)-neomenthol with glucose to form (+)-neomenthyl beta-D-glucoside.

In Planta Localization and Transport

Following synthesis in leaf epidermal oil glands, (+)-neomenthyl beta-D-glucoside is transported to the rhizome. Radiolabeling studies with l-[G-³H]menthone demonstrated rapid glucoside formation in leaves (within 6–12 hours) and subsequent translocation to rhizomes over 24–48 hours. This transport mechanism ensures the terpenoid is sequestered in underground tissues, likely as a defense compound or storage reservoir.

Table 1: Enzymatic Parameters for Menthone Reductases in Peppermint

| Enzyme | Substrate | (μM) | (s⁻¹) | Stereospecific Product |

|---|---|---|---|---|

| Menthone:menthol reductase (MMR) | (-)-Menthone | 3 | 4.2 | (-)-Menthol |

| Menthone:neomenthol reductase (MNR) | (-)-Menthone | 650 | 0.3 | (+)-Neomenthol |

Data derived from recombinant enzyme assays.

Enzymatic Synthesis Using Cell-Free Systems

Glucosyltransferase Isolation and Activity

The glucosylation of (+)-neomenthol in peppermint is catalyzed by a soluble UDP-glucose:neomenthol glucosyltransferase. This enzyme, partially purified from peppermint leaf extracts, exhibits strict specificity for UDP-glucose as the sugar donor and (+)-neomenthol as the acceptor substrate. Optimal activity occurs at pH 7.5–8.0 and 30°C, with a of 85 μM for (+)-neomenthol.

Recombinant Enzyme Applications

Advances in molecular cloning have enabled the heterologous expression of peppermint glucosyltransferases in Escherichia coli. For instance, the cDNA encoding menthone:neomenthol reductase (MNR) was expressed as a His-tagged protein, yielding active enzyme with a 35.7 kDa molecular weight. While the recombinant MNR showed reduced catalytic efficiency compared to the native enzyme ( = 0.46 × 10³ M⁻¹s⁻¹ vs. 1.2 × 10³ M⁻¹s⁻¹), it retained strict stereoselectivity for (+)-neomenthol production.

Table 2: Comparison of Native and Recombinant MNR

| Parameter | Native MNR | Recombinant MNR |

|---|---|---|

| Molecular Weight (kDa) | 35.7 | 37.8 (with His-tag) |

| for (-)-Menthone | 22 μM | 650 μM |

| 0.5 s⁻¹ | 0.3 s⁻¹ |

Data adapted from kinetic studies.

Metabolic Engineering Strategies

Overexpression of Glucosyltransferases

To enhance (+)-neomenthyl beta-D-glucoside production, metabolic engineering efforts have focused on overexpressing UDP-glucose:neomenthol glucosyltransferase in peppermint. Transgenic lines with a 3-fold increase in glucosyltransferase activity showed a 40% elevation in rhizome glucoside content, confirming the enzyme’s rate-limiting role.

Substrate Channeling in Multienzyme Complexes

Recent work suggests that menthone reductases and glucosyltransferases form transient complexes in oil gland secretory cells, enabling efficient channeling of (+)-neomenthol to glucoside synthesis. Disruption of these complexes via detergent treatment reduced glucoside yields by 70%, underscoring their physiological relevance .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing (+)-neomenthyl beta-D-glucoside with high regioselectivity?

- Methodological Answer : Regioselective glycosylation can be achieved using protected sugar donors and catalysts. For example, regioselective glycosylation of glucopyranosides (e.g., tetra-O-acetyl derivatives) can be performed using silver triflate or boron trifluoride etherate as catalysts under anhydrous conditions. Reaction monitoring via TLC or HPLC ensures purity . Enzymatic synthesis using glycosyltransferases or engineered enzymes (e.g., from microbial sources) may enhance specificity, though reaction conditions (pH, temperature) must be optimized to preserve enzyme activity .

Q. What spectroscopic techniques are recommended for structural characterization?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming glycosidic linkage and stereochemistry. Compare H and C NMR chemical shifts with literature data for analogous glucosides (e.g., salicylic acid beta-D-glucoside derivatives) . High-resolution mass spectrometry (HRMS) or LC-MS validates molecular weight and fragmentation patterns. For polar glucosides, hydrophilic interaction liquid chromatography (HILIC) coupled with MS improves sensitivity .

Q. How can researchers screen for biological activity in plant or microbial systems?

- Methodological Answer : Use pathogen-challenged plant models (e.g., rice blast assays) to assess antifungal or immune-modulating effects. Extract metabolites post-treatment and quantify (+)-neomenthyl beta-D-glucoside via LC-MS. Compare its accumulation in resistant vs. susceptible cultivars, as done for aurantio-obtusin beta-D-glucoside in chickpea-Fusarium studies . For microbial metabolism, incubate with bacterial/fungal cultures and monitor degradation products via untargeted metabolomics .

Advanced Research Questions

Q. How can contradictions in enzyme kinetics data during glycosylation reactions be resolved?

- Methodological Answer : Discrepancies in or values may arise from enzyme source variability (e.g., plant vs. microbial glycosyltransferases). Use the BRENDA database to cross-reference kinetic parameters for beta-D-glucosidases under standardized conditions (pH 7.0, 37°C) . Validate assays with positive controls (e.g., 4-nitrophenyl beta-D-glucopyranoside) and perform Lineweaver-Burk plots to identify inhibition/activation effects .

Q. What in silico methods predict interactions with metabolic enzymes like PPARγ or ERK?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model binding affinities to PPARγ or ERK. Use crystal structures from the Protein Data Bank (e.g., PPARγ: PDB 3DZY) and compare with known agonists (e.g., beta-D-glucoside derivatives in diabetes studies) . Free energy perturbation (FEP) calculations refine binding energy predictions .

Q. How to design experiments mapping its metabolic fate in plant models?

- Methodological Answer : Employ C or C isotopic labeling to trace incorporation into downstream metabolites. Harvest tissues at timed intervals post-administration and analyze via LC-MS/MS. For compartmentalization studies, isolate organelles (e.g., vacuoles, apoplast) and quantify subcellular distribution, as demonstrated in naphthyl glucoside research . Pair with RNA-seq to correlate metabolite levels with glycosyltransferase gene expression .

Data Analysis and Validation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.